molecular formula C13H24N2O3S B2751454 Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2361949-85-9

Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate

Cat. No. B2751454
CAS RN: 2361949-85-9
M. Wt: 288.41
InChI Key: YMMXVUOIKJWIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate is a chemical compound with the CAS Number: 2260936-40-9 . It has a molecular weight of 288.41 . It is in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl 8-amino-8lambda6-thia-1-azaspiro [4.5]dec-7-ene-1-carboxylate 8-oxide . The Inchi Code is 1S/C13H24N2O3S/c1-12 (2,3)18-11 (16)15-8-4-5-13 (15)6-9-19 (14,17)10-7-13/h9H,4-8,10H2,1-3H3, (H2,14,17) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . The molecular weight of the compound is 288.41 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed general procedures for synthesizing spirocyclic compounds, including tert-butyl derivatives, which are used for preparing biologically active heterocyclic compounds. Such compounds are important for their potential applications in medicinal chemistry and drug design (Moskalenko & Boev, 2012).

Radical Cyclization for Compound Formation

The oxidizing system of tert-butyl hydroperoxide and tetrabutylammonium iodide promotes radical cyclization of α-imino-N-arylamides and α-azido-N-arylamides, leading to the formation of azaspirocyclohexadienone products. This process demonstrates the utility of tert-butyl derivatives in synthesizing nitrogen-containing spirocyclic compounds with potential for further functionalization (Li et al., 2015).

Supramolecular Arrangements and Crystal Structures

Research on cyclohexane-5-spirohydantoin derivatives, including tert-butyl substituted compounds, explores their molecular and crystal structures. This work highlights the importance of such compounds in understanding the relationship between molecular structure and supramolecular arrangements, which is crucial for the design of materials with specific properties (Graus et al., 2010).

Anticancer Activity

A study on new 1-thia-4-azaspiro[4.5]decane derivatives and their anticancer activity against various cancer cell lines showcases the therapeutic potential of these compounds. The research indicates that specific modifications to the spirocyclic framework can lead to compounds with moderate to high anticancer activities, demonstrating the relevance of tert-butyl derivatives in developing new anticancer agents (Flefel et al., 2017).

Safety and Hazards

The compound has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl 8-imino-8-oxo-8λ6-thia-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-7-4-13(10-15)5-8-19(14,17)9-6-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMXVUOIKJWIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCS(=N)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.